N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide
CAS No.: 84000-64-6
Cat. No.: VC17042335
Molecular Formula: C31H29BrN6O8
Molecular Weight: 693.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84000-64-6 |
|---|---|
| Molecular Formula | C31H29BrN6O8 |
| Molecular Weight | 693.5 g/mol |
| IUPAC Name | N-[5-[bis(2-phenoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
| Standard InChI | InChI=1S/C31H29BrN6O8/c1-21(39)33-26-19-28(36(13-15-45-23-9-5-3-6-10-23)14-16-46-24-11-7-4-8-12-24)30(44-2)20-27(26)34-35-31-25(32)17-22(37(40)41)18-29(31)38(42)43/h3-12,17-20H,13-16H2,1-2H3,(H,33,39) |
| Standard InChI Key | RWKXIQVZDAZUIU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC3=CC=CC=C3)CCOC4=CC=CC=C4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a phenyl ring substituted with a bis(2-phenoxyethyl)amino group at the 5-position, a methoxy group at the 4-position, and an acetamide group at the 1-position. The azo linkage (-N=N-) connects this phenyl ring to a 2-bromo-4,6-dinitrophenyl moiety, which introduces strong electron-withdrawing effects .
Key Functional Groups:
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Azo group: Facilitates π-conjugation and chromophoric activity.
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Nitro groups (4,6-position): Enhance stability and electrophilicity.
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Bromo substituent: Influences reactivity and intermolecular interactions.
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Bis(2-phenoxyethyl)amino group: Modifies solubility and steric bulk.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₀BrN₇O₈ |
| Molecular Weight | 724.53 g/mol |
| Predicted LogP | 6.8 (Estimated via analogy) |
| Water Solubility | <0.1 mg/L (Hydrophobic nature) |
| Melting Point | 210–215°C (Decomposes) |
The hydrophobic nature (LogP >5) suggests limited aqueous solubility, typical of disperse dyes . Thermal stability is moderate, with decomposition observed above 210°C due to nitro group lability .
Synthesis and Manufacturing
Reaction Pathway
Synthesis parallels methods for analogous azo dyes, involving:
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Diazotization: Reaction of 2-bromo-4,6-dinitroaniline with nitrous acid (HNO₂) to form a diazonium salt.
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Coupling: The diazonium salt reacts with N-(5-amino-4-methoxy-2-hydroxyphenyl)acetamide under alkaline conditions to form the azo linkage.
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Alkylation: Introduction of bis(2-phenoxyethyl)amino groups via nucleophilic substitution with 2-phenoxyethyl bromide .
Critical Parameters:
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Temperature: 0–5°C during diazotization to prevent decomposition.
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pH: Maintained at 8–9 during coupling to ensure reactivity.
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Yield: ~60–70% due to steric hindrance from bulky substituents .
Applications in Industrial and Biomedical Contexts
Textile Dyeing
As a disperse dye, the compound binds to synthetic fibers (e.g., polyester) through hydrophobic interactions. Its bromo and nitro groups enhance lightfastness, while the phenoxyethyl chains improve solubility in dye baths .
| Application | Performance Metric |
|---|---|
| Color Strength | High (ε >20,000 L/mol·cm) |
| Wash Fastness | Grade 4–5 (ISO 105-C06) |
| Lightfastness | Grade 6 (ISO 105-B02) |
Biological Interactions
While direct toxicological data are scarce, structural analogs exhibit moderate cytotoxicity. In vitro assays with Disperse Blue 79 show:
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Mutagenicity: Negative in Ames tests due to nitroreductase resistance .
The acetamide group may mitigate metabolic activation, reducing genotoxic potential compared to simpler azo dyes .
Environmental and Regulatory Considerations
Environmental Persistence
The compound’s nitro and bromo groups confer resistance to biodegradation. Estimated half-lives in aquatic systems exceed 180 days, aligning with its categorization as a persistent organic pollutant (POP) .
| Environmental Compartment | Predicted Half-Life |
|---|---|
| Water | >180 days |
| Soil | >365 days |
Comparative Analysis with Structural Analogs
Substituent Effects on Properties
| Compound | Key Substituent | LogP | Application |
|---|---|---|---|
| Disperse Blue 79 (CAS 12239-34-8) | Bis(2-acetoxyethyl)amino | 5.2 | Textile dyeing |
| CAS 56548-64-2 | Diethylamino | 5.12 | HPLC analysis |
| Target Compound | Bis(2-phenoxyethyl)amino | 6.8 | High-performance coatings |
The phenoxyethyl groups in the target compound increase hydrophobicity, making it suitable for non-polar matrices .
Future Research Directions
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Toxicokinetics: Metabolism studies to identify potential aromatic amine metabolites.
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Advanced Materials: Exploration in organic semiconductors due to extended conjugation.
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Green Synthesis: Catalytic methods to reduce brominated byproducts.
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